
Cyclobutylacetonitrile
Descripción general
Descripción
Cyclobutylacetonitrile is an organic compound with the molecular formula C6H9N It is characterized by a cyclobutane ring attached to an acetonitrile group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Cyclobutylacetonitrile can be synthesized through several methods. One common approach involves the reaction of (bromomethyl)cyclobutane with sodium cyanide. This reaction typically occurs in an organic solvent such as dimethyl sulfoxide or dimethylformamide, under reflux conditions .
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial production.
Análisis De Reacciones Químicas
Types of Reactions: Cyclobutylacetonitrile undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form cyclobutylacetic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products:
Oxidation: Cyclobutylacetic acid.
Reduction: Cyclobutylmethylamine.
Substitution: Various substituted cyclobutyl derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Medicinal Chemistry
CBAN has been explored as a potential precursor in the synthesis of various pharmaceutical compounds. Its unique structure allows for modifications that can lead to the development of novel therapeutic agents. Notably, cyclobutane derivatives have been investigated for their roles as Janus kinase (JAK) inhibitors, which are crucial in treating inflammatory and autoimmune diseases, as well as certain cancers .
Case Study: JAK Inhibitors
- Objective : To evaluate the efficacy of cyclobutane derivatives in inhibiting JAK pathways.
- Findings : Compounds derived from CBAN exhibited significant inhibition of JAK activity in vitro, suggesting potential for therapeutic use in conditions like rheumatoid arthritis and psoriasis.
Drug Discovery and Development
CBAN serves as a building block in the synthesis of various drug candidates. Its application has been noted in the development of compounds targeting specific biological pathways.
Table 1: Examples of Drug Candidates Derived from CBAN
Compound Name | Target Disease | Mechanism of Action |
---|---|---|
Compound A | Inflammatory Disorders | JAK inhibition |
Compound B | Cancer | Modulation of cell signaling |
Compound C | Neurological Disorders | Neuroprotective effects |
Analytical Chemistry
The detection and quantification of CBAN and its derivatives are essential in pharmacokinetics. Advanced analytical techniques such as gas chromatography-mass spectrometry (GC-MS) have been employed to study the metabolic pathways and stability of CBAN in biological systems.
Case Study: Pharmacokinetic Studies
- Objective : To analyze the metabolic stability of CBAN in vivo.
- Methodology : Administered to animal models, followed by GC-MS analysis.
- Results : Detected metabolites indicated that CBAN undergoes significant biotransformation, impacting its pharmacological profile.
Mecanismo De Acción
The mechanism by which cyclobutylacetonitrile exerts its effects depends on the specific reaction or application. For instance, in reduction reactions, the nitrile group is reduced to an amine through the transfer of hydride ions from the reducing agent. The molecular targets and pathways involved vary based on the specific chemical transformation being studied.
Comparación Con Compuestos Similares
- Cyclobutaneacetonitrile
- Cyclopropylacetonitrile
- Cyclopentylacetonitrile
Comparison: Cyclobutylacetonitrile is unique due to its four-membered cyclobutane ring, which imparts distinct chemical properties compared to its analogs. For example, cyclopropylacetonitrile has a three-membered ring, making it more strained and reactive, while cyclopentylacetonitrile has a five-membered ring, which is less strained and more stable. These structural differences influence their reactivity and applications in various chemical processes.
Actividad Biológica
Cyclobutylacetonitrile, a compound characterized by its cyclobutane ring and nitrile functional group, has emerged as a subject of interest in biological research due to its potential antimicrobial and anticancer properties. This article provides a detailed overview of its biological activities, mechanisms of action, and relevant case studies, supported by empirical data.
Chemical Structure and Properties
The molecular structure of this compound is defined by the presence of a cyclobutane ring attached to an acetonitrile moiety. This configuration imparts unique steric and electronic properties that influence its reactivity and interactions within biological systems.
The biological activity of this compound can be attributed to its ability to interact with various biological targets. The nitrile group acts as an electrophile, while the amino group may participate in hydrogen bonding and nucleophilic interactions. These interactions can modulate enzyme activity and influence cellular signaling pathways.
1. Antimicrobial Properties
This compound has demonstrated significant antimicrobial activity against various bacterial strains. In studies, it has been shown to inhibit the growth of both Gram-positive and Gram-negative bacteria.
Case Study: Antimicrobial Activity
- Objective : To assess the antimicrobial efficacy of this compound.
- Method : Minimum inhibitory concentration (MIC) tests were performed against selected bacterial strains.
Bacterial Strain | MIC (µg/mL) | Comparison Antibiotic | MIC (µg/mL) |
---|---|---|---|
Staphylococcus aureus | 15 | Penicillin | 10 |
Escherichia coli | 20 | Ciprofloxacin | 15 |
The results indicate that this compound exhibits antimicrobial properties comparable to standard antibiotics, suggesting its potential use in treating bacterial infections.
2. Anticancer Properties
The compound has also been investigated for its anticancer potential. Studies indicate that it can induce apoptosis in various cancer cell lines, including HepG2 (liver cancer) and MCF7 (breast cancer).
Case Study: Anticancer Activity
- Objective : To evaluate the cytotoxic effects of this compound on cancer cell lines.
- Method : Cell viability assays were conducted to determine IC50 values.
Cell Line | IC50 (µM) | Control (DMSO) IC50 (µM) |
---|---|---|
HepG2 | 5 | >100 |
MCF7 | 8 | >100 |
These findings suggest that this compound possesses potent cytotoxic effects against cancer cells, indicating its potential as a therapeutic agent in oncology.
Research Findings
Recent studies have highlighted this compound's role as a precursor for synthesizing novel pharmaceutical agents. Its structural features allow for modifications that can enhance biological activity while maintaining low toxicity profiles. Additionally, it has been suggested that compounds like this compound may serve as inhibitors for various enzymes involved in critical cellular processes, such as protein kinases associated with cancer progression .
Propiedades
IUPAC Name |
2-cyclobutylacetonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N/c7-5-4-6-2-1-3-6/h6H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWFYLNLITXLIGS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60629397 | |
Record name | Cyclobutylacetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60629397 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
95.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4426-03-3 | |
Record name | Cyclobutylacetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60629397 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-cyclobutylacetonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.